3-Methylquinoxaline-2-carboxylic Acid-d4
Description
3-Methylquinoxaline-2-carboxylic Acid-d4 (MQCA-d4) is a deuterated isotopologue of 3-Methylquinoxaline-2-carboxylic Acid (MQCA; CAS 74003-63-7), where four hydrogen atoms are replaced with deuterium. MQCA is a critical metabolite of veterinary drugs such as Olaquindox and Quinocetone, formed via N-oxide reductive pathways . It is widely utilized in analytical chemistry as a stable isotope-labeled internal standard for detecting MQCA residues in biological matrices, ensuring high sensitivity and reproducibility in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods .
Structurally, MQCA-d4 retains the quinoxaline backbone—a bicyclic system comprising two fused pyrazine and benzene rings—with a methyl group at position 3 and a carboxylic acid at position 2. The deuterium substitution typically occurs on the methyl group or aromatic ring, enhancing its utility in mass spectrometry by eliminating isotopic interference during quantification .
Properties
Molecular Formula |
C₁₀H₄D₄N₂O₂ |
|---|---|
Molecular Weight |
192.21 |
Synonyms |
3-Methyl-2-quinoxalinecarboxylic Acid-d4; MQCA-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Note: Molecular weights for deuterated compounds are approximate due to variable deuterium substitution sites.
Key Observations:
Substituent Effects on Functionality :
- The methyl group in MQCA-d4 enhances lipophilicity compared to QCA-D4, improving its extraction efficiency in biological samples .
- Hydroxyl or chlorine substituents (e.g., 3-hydroxy or 7-chloro derivatives) introduce hydrogen-bonding or steric effects, altering biological activity. For instance, 7-chloro derivatives exhibit kinase inhibition, unlike MQCA-d4, which lacks therapeutic activity .
Deuterated vs. Non-Deuterated Forms: MQCA-d4 and QCA-D4 are used exclusively as internal standards due to their isotopic stability, while non-deuterated MQCA is studied for its role in cell cycle arrest (S-phase inhibition in hepatocytes) .
Analytical Performance: MQCA-d4 reduces matrix effects in LC-MS/MS, achieving detection limits as low as 0.5 µg/kg in chicken muscle, outperforming non-deuterated analogs .
Physicochemical Properties
Preparation Methods
Deuterium Labeling via Aniline-d5 Precursor
The most efficient route for MQCA-d4 synthesis begins with aniline-d5 as the deuterium source. This method ensures isotopic enrichment exceeding 99% by incorporating deuterium at the benzene ring positions (C5, C6, C7, and C8) of the quinoxaline backbone. The reaction proceeds through a three-step sequence:
-
Condensation : Aniline-d5 reacts with glyoxal under acidic conditions to form 2,3-dihydroxyquinoxaline-d4.
-
Methylation : Introduction of a methyl group at the C3 position using methyl iodide in the presence of a base.
-
Carboxylation : Oxidation of the C2 methyl group to a carboxylic acid via potassium permanganate in alkaline medium.
This pathway achieves a 95% overall yield, with isotopic purity confirmed by mass spectrometry (99.9% enrichment).
Critical Reaction Parameters
Isotopic Purity Control
Deuterium incorporation hinges on the purity of aniline-d5 and the exclusion of proton exchange during synthesis. NMR analysis of MQCA-d4 reveals residual protiated species (up to 16% non-deuterated content) when stored in dimethylformamide (DMF), attributed to solvent interactions. To mitigate this, ethanol is preferred for final dissolution, reducing deuterium loss to <2% over six months at -20°C.
Solvent and Temperature Optimization
Reaction solvents significantly impact yield and purity:
-
Condensation Step : Aqueous HCl (1M) ensures protonation of aniline-d5, facilitating glyoxal binding.
-
Carboxylation Step : Alkaline conditions (0.9–1.5M NaOH) enhance permanganate reactivity while preventing quinoxaline ring degradation.
Elevated temperatures (>80°C) during oxidation risk decarboxylation, necessitating strict thermal monitoring.
Analytical Characterization
Spectroscopic Validation
UV-Vis Spectroscopy : MQCA-d4 in ethanol exhibits λ<sub>max</sub> at 206.5 nm (ε = 2.93 × 10<sup>4</sup> L·mol<sup>-1</sup>·cm<sup>-1</sup>) and 240.5 nm (ε = 2.89 × 10<sup>4</sup> L·mol<sup>-1</sup>·cm<sup>-1</sup>).
IR Spectroscopy : Key peaks include O-H stretch (3402 cm<sup>-1</sup>) and C=O stretch (1718 cm<sup>-1</sup>), confirming carboxylic acid functionality.
<sup>1</sup>H NMR : Residual proton signals at δ 7.9 ppm (1.4H) indicate incomplete deuteration, while the methyl group resonates at δ 2.85 ppm (3H).
Mass Spectrometry
MQCA-d4 shows a molecular ion peak at m/z 192 (82% abundance), with fragments at m/z 174 (M-H<sub>2</sub>O) and m/z 146 (M-HCO<sub>2</sub>H). Non-deuterated contaminants are detected at m/z 188 (13%) and m/z 142 (16%).
| Storage Temperature | Residual MQCA-d4 at 6 Months (%) |
|---|---|
| -20°C | 98.5 ± 2.0 |
| 4°C | 97.5 ± 2.0 |
| Room Temperature | 75.0 ± 17.5 |
| 37°C | 15.5 ± 21.0 |
Data indicate that long-term storage requires temperatures ≤ -20°C, with DMF solutions showing faster degradation than ethanol-based formulations.
Light and Humidity Sensitivity
Exposure to UV light accelerates deuteration loss by 12% over 48 hours, while humidity >60% promotes hydrolysis of the carboxylic acid group. Amber glass vials and desiccants are recommended for storage.
Industrial-Scale Production Challenges
Cost of Deuterated Starting Materials
Aniline-d5 accounts for 70% of raw material costs due to its limited commercial availability. Substituting with cheaper deuterium sources (e.g., D<sub>2</sub>O) has been explored but results in lower isotopic enrichment (85–90%).
Regulatory Compliance
MQCA-d4 must meet pharmacopeial standards for isotopic purity (>98%) and chemical purity (>95%). Batch-to-batch variability in NMR and MS profiles necessitates rigorous quality control, increasing production costs by ~20%.
Emerging Methodologies
Q & A
Q. What are the recommended methods for synthesizing 3-Methylquinoxaline-2-carboxylic Acid-d4?
The synthesis of deuterated quinoxaline derivatives typically involves isotopic labeling via hydrogen-deuterium exchange or selective deuteration during precursor synthesis. For this compound, a common approach involves substituting hydrogen atoms in the methyl group with deuterium using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Reaction optimization requires precise temperature (e.g., 60–80°C) and pH control (acidic media) to ensure high isotopic purity (>98%) . Post-synthesis purification via recrystallization or chromatography is critical to remove non-deuterated impurities.
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Keep the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture, light, or high temperatures, which may accelerate deuterium loss or hydrolysis of the carboxylic acid group .
Q. What analytical techniques are essential for confirming the structure of this compound?
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its metabolic stability in pharmacokinetic studies?
Deuterium incorporation at the methyl group reduces metabolic oxidation by cytochrome P450 enzymes, extending the compound’s half-life in vivo. Comparative studies with non-deuterated analogs show slower clearance rates (e.g., 2.5-fold increase in t₁/₂) in rodent models, making it valuable for tracing metabolic pathways via LC-MS/MS . Researchers should validate isotopic effects using control experiments to rule out altered binding affinities or enzyme interactions.
Q. What strategies resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data often arise from residual protons in the deuterated methyl group or solvent impurities. Mitigation steps include:
- Drying solvents rigorously (e.g., molecular sieves for DMSO-d₆).
- Advanced isotopic analysis : Use ²H NMR to quantify deuteration efficiency and adjust synthetic protocols .
- Cross-validation : Compare crystallographic data (e.g., bond lengths: C10–O2 = 1.214 Å) with computational models (DFT) to confirm structural assignments .
Q. How is this compound applied in studying bacterial metabolite pathways?
As a stable isotope-labeled analog of Carbadox metabolites, it serves as an internal standard in mass spectrometry to quantify trace metabolites in complex matrices (e.g., animal tissues). Methodological protocols include:
- Spike-and-recovery experiments : Validate extraction efficiency (≥85%) in liver homogenates .
- Isotope dilution assays : Correct for matrix effects during LC-MS analysis .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
